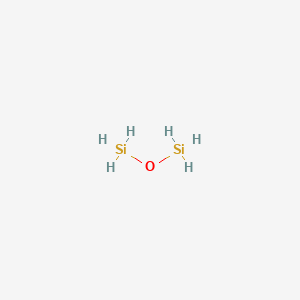

Disiloxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disiloxane, also known as hexamethyldisiloxane, is a colorless and odorless liquid that is widely used in various scientific research applications. It is a type of organosilicon compound that contains a Si-O-Si backbone, which gives it unique properties that make it useful in many fields of study.

Applications De Recherche Scientifique

1. Chemoprevention in Cancer Research

Disiloxanes like ALIS-409 and ALIS-421 have been studied for their potential in cancer chemoprevention. Specifically, their effects on cancer promotion and the interaction between tumor and normal cells have been explored. In vitro studies have shown that these compounds can inhibit Epstein-Barr virus immediate-early antigen expression and tumor promotion to some extent, suggesting a role in anti-stromal therapy development (Tokuda et al., 2013).

2. Lithium-Ion Battery Technology

Functionalized disiloxanes, particularly those with oligo(ethylene glycol) chains, have been synthesized and examined as non-aqueous electrolyte solvents in lithium-ion cells. These compounds show high conductivity and thermal stability, indicating their potential for improving lithium-ion battery performance (Zhang et al., 2010).

3. Advanced Electrolytes with Thermal and Electrochemical Stability

Disiloxanes functionalized with terminal nitrile groups, when used with LiTFSI as lithium salt, have shown promise as lithium-ion battery electrolytes. They offer high thermal and electrochemical stability, making them suitable for applications requiring durable and efficient energy storage solutions (Pohl et al., 2015).

4. Weak Interactions and Cooperativity Effects in Chemistry

Research into the behavior of disiloxane towards various Lewis acids and bases has provided insights into a range of non-covalent interactions. This study is significant for understanding the cooperative effects in chemical reactions and the potential for developing new materials and chemical processes (Martín-Fernández et al., 2018).

5. Disiloxane Synthesis and Its Application in Material Science

Research on disiloxane synthesis, particularly using gold and platinum on carbon in water or heavy water, offers a new approach to constructing disiloxanes. This method has implications for the development of functional materials and could influence various fields such as material science and catalysis (Sawama et al., 2016).

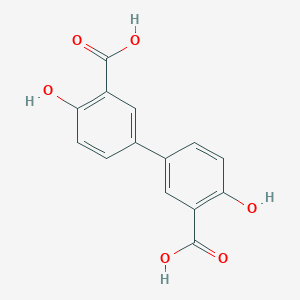

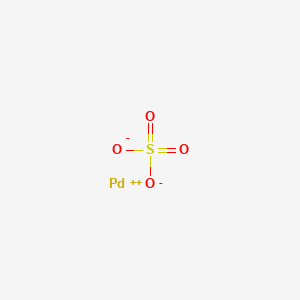

Propriétés

Numéro CAS |

13597-73-4 |

|---|---|

Nom du produit |

Disiloxane |

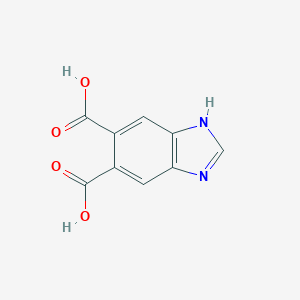

Formule moléculaire |

H6OSi2 |

Poids moléculaire |

78.22 g/mol |

Nom IUPAC |

silyloxysilane |

InChI |

InChI=1S/H6OSi2/c2-1-3/h2-3H3 |

Clé InChI |

KPUWHANPEXNPJT-UHFFFAOYSA-N |

SMILES |

O([SiH3])[SiH3] |

SMILES canonique |

O([SiH3])[SiH3] |

Synonymes |

disiloxane oxybis(silane) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)